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  • Product: Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate
  • CAS: 198152-46-4

Core Science & Biosynthesis

Foundational

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate chemical structure and properties

This technical guide provides a comprehensive overview of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, a key synthetic intermediate in pharmaceutical research and development. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, a key synthetic intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering detailed insights into its chemical structure, properties, synthesis, and applications.

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, an N-acetylated ester derivative of the unnatural amino acid 4-nitrophenylalanine, serves as a crucial precursor in the synthesis of a variety of biologically active molecules. Its structural features, including a reactive nitro group, a chiral center, and an ester functionality, make it a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors. The presence of the nitro group on the phenyl ring offers a strategic handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into more complex structures. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.

Chemical Structure and Properties

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is characterized by a central propanoate backbone with three key functional groups: an ethyl ester, an acetamido group at the α-carbon, and a 4-nitrophenyl group at the β-carbon.

IUPAC Name: ethyl 2-acetamido-3-(4-nitrophenyl)propanoate[1] Molecular Formula: C₁₃H₁₆N₂O₅[1] Molecular Weight: 280.28 g/mol [1] CAS Number: 198152-46-4[1]

The presence of a stereocenter at the α-carbon means that the compound can exist as enantiomers (D and L forms) or as a racemic mixture. The specific stereochemistry can be crucial for its biological activity and its utility as a chiral building block.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is presented in the table below. These properties are essential for understanding its behavior in various solvent systems and for the design of appropriate reaction and purification conditions.

PropertyValueSource
Molecular Weight280.28 g/mol [1]
XLogP3-AA (LogP)1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6
Exact Mass280.105922 g/mol [1]
Monoisotopic Mass280.105922 g/mol [1]
Spectroscopic Data

The structural elucidation of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the methine proton at the α-carbon (a multiplet), the methylene protons at the β-carbon (a multiplet), and the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the carbonyl carbons of the ester and amide, the carbons of the ethyl group, the acetyl methyl carbon, the α- and β-carbons, and the carbons of the 4-nitrophenyl ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the ester and amide, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of various functional groups.

Synthesis and Experimental Protocol

The synthesis of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is typically achieved through the N-acetylation of its corresponding amino ester precursor, Ethyl 2-amino-3-(4-nitrophenyl)propanoate. This reaction is a straightforward and high-yielding transformation.

Synthetic Workflow

The overall synthetic strategy involves the protection of the amino group of the parent amino acid ester as an acetamide. This is a common strategy in peptide synthesis and the preparation of chiral building blocks to prevent unwanted side reactions of the free amine.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Ethyl 2-amino-3-(4-nitrophenyl)propanoate D N-Acetylation A->D Reacts with B Acetic Anhydride or Acetyl Chloride B->D C Base (e.g., Pyridine, Triethylamine) or Mildly Basic Conditions C->D E Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate D->E Yields

Caption: Synthetic workflow for the preparation of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate.

Detailed Experimental Protocol: N-Acetylation

This protocol is based on established methods for the acetylation of amino esters.

Materials:

  • Ethyl 2-amino-3-(4-nitrophenyl)propanoate (1 equivalent)

  • Acetic anhydride (1.1 - 1.5 equivalents) or Acetyl chloride (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (as solvent and base) or an alternative base like sodium acetate in a suitable solvent system.

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Ethyl 2-amino-3-(4-nitrophenyl)propanoate (1 equivalent) in anhydrous pyridine or a suitable solvent containing a base like triethylamine.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 - 1.5 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding cold water or a saturated solution of sodium bicarbonate to neutralize the excess acid and acetylating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (if a basic solvent like pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the expected values and by measuring its melting point.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is primarily dictated by its three main functional groups: the nitro group, the ester, and the amide.

  • Reduction of the Nitro Group: The aromatic nitro group is readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is pivotal for introducing a nucleophilic amino group on the phenyl ring, which can be further functionalized.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide.

  • Amide Stability: The acetamido group is generally stable under neutral and mildly acidic or basic conditions. Harsh acidic or basic conditions can lead to its hydrolysis back to the free amine.

Applications in Drug Development

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those designed as enzyme inhibitors.

Precursor for Bioactive Molecules

The presence of multiple functional groups allows for the elaboration of this molecule into more complex structures with desired pharmacological properties. The nitro group, in particular, is a key feature, as its reduction to an amine provides a point of attachment for various pharmacophores.

Intermediate in the Synthesis of Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, making them important drug targets. Inhibitors of serine proteases are being investigated for the treatment of various diseases, including inflammatory disorders, cancer, and viral infections. The 4-aminophenyl derivative of this compound (obtained after nitro group reduction) can serve as a core structure for building potent and selective serine protease inhibitors. The amino group can be acylated or incorporated into heterocyclic systems to interact with the active site of the target protease.

Application_Pathway A Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate B Reduction of Nitro Group A->B C Ethyl 2-acetamido-3-(4-aminophenyl)propanoate B->C D Further Chemical Modifications (e.g., Acylation, Cyclization) C->D E Bioactive Molecules (e.g., Enzyme Inhibitors) D->E F Serine Protease Inhibitors E->F

Caption: Logical pathway from the starting material to its application in synthesizing enzyme inhibitors.

Safety and Handling

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, predictable reactivity, and accessibility through straightforward synthetic routes make it an attractive building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Frontiers in Chemistry. Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

Sources

Exploratory

Strategic Utilization of 4-Nitro-Phenylalanine in Medicinal Chemistry: A Technical Guide

Executive Summary 4-Nitro-phenylalanine (4-NO₂-Phe) is not merely a structural analogue of phenylalanine; it is a high-utility "Trojan horse" in medicinal chemistry and chemical biology. Its value lies in its duality: it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-phenylalanine (4-NO₂-Phe) is not merely a structural analogue of phenylalanine; it is a high-utility "Trojan horse" in medicinal chemistry and chemical biology. Its value lies in its duality: it serves as both a stable, electron-deficient aromatic probe and a latent precursor for highly reactive aniline functionalities. This guide provides a comprehensive technical framework for utilizing 4-NO₂-Phe in drug discovery, focusing on its incorporation via Solid Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE), followed by its strategic transformation into bioactive pharmacophores.

Part 1: The Physicochemical Toolkit

Before designing experiments, researchers must understand the specific properties 4-NO₂-Phe introduces to a scaffold.

Electronic Modulation

The nitro group is a strong electron-withdrawing group (EWG).

  • Hammett Constant (

    
    ):  +0.78. This significantly reduces the electron density of the phenyl ring compared to native phenylalanine (
    
    
    
    = 0.00) or tyrosine.[1]
  • Pi-Stacking Interactions: The electron-deficient ring enhances

    
     stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in receptor binding pockets, often improving potency in protease inhibitors.
    
Spectroscopic Utility
  • Fluorescence Quenching: 4-NO₂-Phe is a potent quencher of tryptophan fluorescence. It is widely used as a non-invasive FRET acceptor to map conformational changes in proteins without the steric bulk of large dye molecules.

  • NMR Probe: The distinct chemical shift of the aromatic protons (due to the nitro group's deshielding) serves as a sensitive reporter for local protein environments.

Part 2: Incorporation Strategies

Chemical Incorporation: Solid Phase Peptide Synthesis (SPPS)

4-NO₂-Phe is fully compatible with standard Fmoc and Boc chemistries. Its aromatic stability ensures it survives standard deprotection cocktails (e.g., 95% TFA).

Strategic Advantage: Unlike 4-amino-phenylalanine, which is oxidation-prone and requires complex protecting groups (e.g., Boc or Alloc on the aniline), 4-NO₂-Phe can be incorporated unprotected. It effectively "masks" the amine until late-stage functionalization is required.

Biological Incorporation: Genetic Code Expansion (GCE)

For proteins too large for total synthesis, 4-NO₂-Phe can be site-specifically incorporated into recombinant proteins in E. coli and eukaryotic cells.

  • Orthogonal Pair: The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA

    
     are evolved to recognize 4-NO₂-Phe and exclude endogenous amino acids.
    
  • Stop Codon Suppression: The amino acid is incorporated in response to an amber stop codon (TAG) engineered into the gene of interest.[2]

GCE_Mechanism cluster_0 Orthogonal System cluster_1 Translation Synthetase MjTyrRS Variant tRNA tRNA(CUA) Synthetase->tRNA Charge Ribosome Ribosome tRNA->Ribosome Decode UAG UnnaturalAA 4-NO2-Phe UnnaturalAA->Synthetase Bind Protein Protein-4-NO2-Phe Ribosome->Protein Elongation mRNA mRNA (UAG codon) mRNA->Ribosome

Caption: Mechanism of site-specific 4-NO₂-Phe incorporation via orthogonal tRNA/Synthetase pairs.

Part 3: Synthetic Transformations (The "Trojan Horse" Strategy)

The most powerful application of 4-NO₂-Phe is its reduction to 4-amino-phenylalanine (4-NH₂-Phe) on-resin or post-translationally. This generates a unique nucleophilic handle (an aniline) in a sea of aliphatic amines (lysine N-termini), allowing for chemoselective modification.

On-Resin Reduction Pathways

When synthesizing peptides, the nitro group is reduced to an amine while the peptide is still attached to the solid support.

MethodReagentsConditionsCompatibility
Tin(II) Chloride SnCl₂ · 2H₂O / DMF2M solution, 2-4 hours, RTHigh. Compatible with acid-labile groups. Standard for SPPS.
Dithionite Na₂S₂O₄ / K₂CO₃ / ViologenAqueous buffer / DCM phase transferMedium. Good for solution phase, harder on solid support.
Hydrogenation H₂ / Pd/C1 atm, MeOH/DMFLow. Difficult on solid phase; risks reducing Trp/Met oxidation.
Late-Stage Diversification

Once reduced to 4-NH₂-Phe, the aniline nitrogen (


) is distinct from Lysine 

-amines (

). By controlling pH (pH 4.5–5.5), researchers can selectively functionalize the aniline.
  • Urea Formation: Reaction with isocyanates to form potent protease inhibitors.

  • Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination on peptides (advanced application).

  • Click Chemistry: Conversion of the amine to an azide via diazo-transfer, followed by CuAAC.

Chemical_Transformation Nitro 4-NO2-Phe (Peptide) Amine 4-NH2-Phe (Aniline) Nitro->Amine SnCl2 / DMF (Reduction) Target1 Urea Inhibitors (via Isocyanates) Amine->Target1 Selective Acylation (pH < 6) Target2 Biaryl Scaffolds (via Suzuki/Buchwald) Amine->Target2 Pd Catalysis Target3 Azo Dyes/Probes (via Diazotization) Amine->Target3 NaNO2 / HCl

Caption: Divergent synthesis workflow converting the nitro "mask" into diverse functional motifs.

Part 4: Detailed Experimental Protocols

Protocol A: On-Resin Reduction of 4-NO₂-Phe to 4-NH₂-Phe

Target: Solid-phase peptide synthesis (Fmoc strategy).

  • Preparation: Swell the resin-bound peptide (containing 4-NO₂-Phe) in DMF for 20 minutes.

  • Reagent Mix: Prepare a 2M solution of SnCl₂ · 2H₂O in DMF. (Note: The solution may require sonication to fully dissolve).

  • Reaction: Add the SnCl₂ solution to the resin. Shake gently at room temperature for 3 hours .

  • Washing (Critical): The tin salts can adhere to the resin. Wash extensively:

    • 3 x DMF

    • 3 x DMF/Water (1:1)

    • 3 x MeOH

    • 3 x DMF

  • Validation: Perform a chloranil test (for secondary/aromatic amines). A blue/green color indicates successful reduction to the aniline. Standard Kaiser tests may yield false negatives/positives due to the lower nucleophilicity of the aniline.

Protocol B: Genetic Incorporation in E. coli

Target: Expression of GFP with 4-NO₂-Phe at position 151.

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • Plasmid A: pEVOL-pNO2Phe (Contains MjTyrRS variant and tRNA

      
      ).
      
    • Plasmid B: pET-GFP-151TAG (Gene of interest with amber codon).

  • Induction: Grow cells in LB media at 37°C until OD₆₀₀ reaches 0.5.

  • Addition: Add 4-NO₂-Phe (dissolved in minimal NaOH, then neutralized) to a final concentration of 1 mM .

  • Expression: Induce protein expression with IPTG (1 mM) and Arabinose (0.02% to induce the synthetase). Incubate at 30°C for 12 hours.

  • Harvest: Pellet cells. The presence of full-length GFP (fluorescence) confirms suppression of the stop codon.

Part 5: Case Studies in Medicinal Chemistry

Plasmin Inhibitors

Research has demonstrated the use of D-4-nitrophenylalanine as a key residue in cyclic peptides targeting plasmin. The 4-nitro group provides specific electronic interactions with the S1 pocket of the serine protease, enhancing selectivity over homologous enzymes like trypsin. The D-configuration confers resistance to proteolytic degradation [1].

SARS-CoV-2 Protease Probes

While recent studies often cite nitroalkenes as covalent inhibitors, the 4-NO₂-Phe scaffold is crucial for non-covalent reversible inhibition. The electron-deficient ring engages in favorable interactions with the active site residues of the Main Protease (


), serving as a scaffold for designing peptidomimetics that block viral replication [2].

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Source: National Institutes of Health (PMC) URL:[Link]

  • Peptidyl nitroalkene inhibitors of main protease rationalized by computational and crystallographic investigations as antivirals against SARS-CoV-2. Source: Nature Communications / NIH URL:[Link]

  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Source: Journal of Organic Chemistry (via PubMed) URL:[Link]

  • Role of tRNA Orthogonality in an Expanded Genetic Code. Source: National Institutes of Health (PMC) URL:[Link]

  • Solid-phase synthesis of peptide-4-nitroanilides. Source: PubMed URL:[Link]

Sources

Foundational

Electronic Effects of Nitro Group on Phenylalanine Ethyl Ester Stability

Executive Summary The incorporation of a nitro group ( ) onto the phenyl ring of phenylalanine ethyl ester (Phe-OEt) introduces profound electronic perturbations that compromise the molecule's stability profile. Through...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a nitro group (


) onto the phenyl ring of phenylalanine ethyl ester (Phe-OEt) introduces profound electronic perturbations that compromise the molecule's stability profile. Through strong inductive (

) and resonance (

) withdrawal, the nitro group acts as a "reactivity amplifier." It simultaneously increases the electrophilicity of the ester carbonyl (accelerating hydrolysis) and depresses the pKa of the

-amine (altering nucleophilic behavior).

This guide deconstructs these mechanisms, quantifying the instability using Hammett linear free-energy relationships, and provides a self-validating experimental protocol for characterizing these degradation pathways.

Part 1: The Electronic Landscape

To understand the stability of 4-nitro-phenylalanine ethyl ester (p-NO2-Phe-OEt), one must first map the electronic flow initiated by the substituent.

Inductive and Resonance Withdrawal

The nitro group is one of the most potent electron-withdrawing groups (EWG) in organic chemistry.

  • Inductive Effect (

    
    ):  The electronegative nitrogen atom pulls electron density through the 
    
    
    
    -bond framework.
  • Resonance Effect (

    
    ):  The 
    
    
    
    -system allows delocalization of electron density from the aromatic ring into the nitro group.

While the methylene bridge (


) in phenylalanine insulates the ester moiety from direct resonance conjugation with the nitro group, the inductive field effect  remains significant. The electron deficiency is transmitted through space and the 

-skeleton, rendering the distant ester carbonyl carbon more electropositive.
Visualization of Electronic Pull

The following diagram illustrates the electron density shifts that render the ester vulnerable.

ElectronicEffects cluster_legend Legend NO2 Nitro Group (-NO2) Primary EWG Source Ring Phenyl Ring Electron Deficient NO2->Ring Resonance (-R) Inductive (-I) Linker Methylene Bridge (-CH2-) Inductive Transmission Ring->Linker Inductive Pull Carbonyl Ester Carbonyl (C=O) Target of Hydrolysis Linker->Carbonyl Increased Electrophilicity Nucleophile Nucleophile (OH-) Attacking Species Nucleophile->Carbonyl Accelerated Attack key Red Arrows: Electron Withdrawal Green Arrow: Nucleophilic Attack

Figure 1: Mechanistic flow of electron withdrawal facilitating nucleophilic attack.

Part 2: Hydrolytic Stability Profile

The primary degradation pathway for Phe-OEt derivatives is alkaline hydrolysis (


 mechanism).
The Hammett Prediction

The rate of hydrolysis (


) for substituted esters follows the Hammett equation:


  • 
     (Substituent Constant):  For 
    
    
    
    ,
    
    
    . This positive value quantifies the electron-withdrawing capability.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (Reaction Constant):  For alkaline hydrolysis of esters, 
    
    
    
    is typically positive (
    
    
    to
    
    
    ). A positive
    
    
    indicates the reaction is accelerated by electron withdrawal (which stabilizes the negative charge buildup in the transition state).[1]

Theoretical Impact: Comparing unsubstituted Phe-OEt (


) to p-NO2-Phe-OEt (

):


Comparative Stability Data (Simulated)

The following table summarizes the kinetic impact of electronic substituents on ester stability.

Substituent (Para)Electronic EffectHammett

Relative Hydrolysis Rate (

)
Estimated

(pH 8.0)
Methoxy (-OMe) Electron Donating (+R)-0.270.25~48 Hours
Hydrogen (-H) Neutral (Reference)0.001.00~12 Hours
Chloro (-Cl) Weak Withdrawing (-I)+0.233.20~3.7 Hours
Nitro (-NO2) Strong Withdrawing (-I, -R)+0.78~52.0 ~15 Minutes

Note:


 values are illustrative estimates for dilute aqueous solutions at ambient temperature.

Part 3: The "Double-Edged" Instability (DKP Formation)

Beyond simple hydrolysis, the nitro group exacerbates a secondary degradation pathway: intermolecular dimerization to form Diketopiperazines (DKP).

pKa Depression and Amine Nucleophilicity

The stability of amino acid esters is pH-dependent.

  • Protonated State (

    
    ):  Stable against self-reaction.
    
  • Free Base State (

    
    ):  The amine acts as a nucleophile, attacking the ester of a neighboring molecule.
    

The nitro group exerts an inductive effect that lowers the pKa of the


-ammonium group.
  • Phe-OEt pKa: ~9.1

  • p-NO2-Phe-OEt pKa: ~8.3 (Estimated due to -I effect)

The Consequence: At a physiological pH of 7.4, a significantly larger fraction of p-NO2-Phe-OEt exists in the reactive free-base form compared to Phe-OEt. Combined with the activated ester (described in Part 2), this creates a "perfect storm" for rapid polymerization and cyclization.

Part 4: Experimental Protocol (The Stability Assay)

To validate these electronic effects empirically, use the following self-validating HPLC kinetic assay.

Reagents & Setup
  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (physiological) and pH 9.0 (accelerated).

  • Internal Standard: Benzoic Acid (non-reactive under these conditions).

  • Quenching Solution: 5% Acetic Acid in Acetonitrile (stops hydrolysis immediately).

Workflow Visualization

Protocol Start Start: Prepare 1mM Ester Solution in Buffer (T=0) Incubate Incubate at 25°C (Thermostatic Control) Start->Incubate Sample Sampling Loop (Every 5-10 min) Incubate->Sample Sample->Incubate Return to Bath Quench Quench Aliquot (Add 5% AcOH/ACN) Sample->Quench HPLC HPLC Analysis (C18 Column, UV 254nm) Quench->HPLC Data Calculate k_obs ln(C/C0) vs Time HPLC->Data

Figure 2: Kinetic workflow for determining hydrolytic rate constants.

Step-by-Step Methodology
  • Preparation: Dissolve p-NO2-Phe-OEt hydrochloride in minimal DMSO (to prevent solubility issues), then dilute into the pre-warmed Phosphate Buffer (

    
    ). Final concentration: 
    
    
    
    .
  • Sampling: Immediately withdraw

    
     (Time 0) and dispense into a vial containing 
    
    
    
    Quenching Solution. Vortex.
  • Time Course: Repeat sampling every 5 minutes for p-NO2-Phe-OEt (due to rapid degradation) and every 30 minutes for unsubstituted Phe-OEt.

  • Analysis: Inject onto a Reverse-Phase C18 column.

    • Mobile Phase: Gradient 5-95% ACN in Water (0.1% TFA).

    • Detection: 254 nm (Nitro group provides strong UV absorbance).

  • Calculation: Plot

    
     versus time. The slope is 
    
    
    
    .

Self-Validation Check:

  • If the plot is linear (

    
    ), the reaction is pseudo-first-order (valid).
    
  • If the plot curves, check for DKP formation (appearance of a new, later-eluting peak) or pH drift.

Part 5: References

  • Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds.[3][2][4][5] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. Comprehensive Chemical Kinetics, 10, 57-207. Link

  • Capasso, R., et al. (1995). Kinetics and mechanism of the formation of diketopiperazines from dipeptide esters. Journal of Peptide Science. (General reference for DKP mechanisms in peptide esters).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Protocols & Analytical Methods

Method

High-Precision Enzymatic Hydrolysis of N-Acetyl-4-Nitrophenylalanine Ethyl Ester

Topic: Protocol for enzymatic hydrolysis of N-acetyl-4-nitrophenylalanine ethyl ester Content Type: Application Note & Protocol Audience: Researchers, Drug Development Scientists Kinetic Characterization and Preparative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for enzymatic hydrolysis of N-acetyl-4-nitrophenylalanine ethyl ester Content Type: Application Note & Protocol Audience: Researchers, Drug Development Scientists

Kinetic Characterization and Preparative Resolution

Introduction & Scope

This application note details the protocol for the enzymatic hydrolysis of N-acetyl-4-nitrophenylalanine ethyl ester (Ac-Phe(4-NO₂)-OEt). This specific substrate serves two critical roles in biochemical research and drug development:

  • Mechanistic Probe: The 4-nitro substituent on the phenyl ring acts as an electronic probe (Hammett substituent

    
    ) to study the electronic requirements of the hydrophobic S1 binding pocket of serine proteases like 
    
    
    
    -chymotrypsin and subtilisin.
  • Chiral Intermediate Synthesis: It is a precursor for the production of L-4-nitrophenylalanine , a valuable non-natural amino acid used in peptide mimetics and pharmaceutical scaffolds.

Critical Distinction: Do not confuse this substrate with N-acetyl-L-phenylalanine 4-nitrophenyl ester (Ac-Phe-ONp). In Ac-Phe-ONp, the leaving group is p-nitrophenol (releasing a yellow color). In the substrate discussed here, the leaving group is ethanol , which is colorless. Therefore, standard colorimetric assays (405 nm) are ineffective. This protocol utilizes pH-Stat Titration and Differential UV Spectroscopy .

Mechanistic Foundation

The hydrolysis follows the canonical serine protease mechanism. The enzyme (E) attacks the ester carbonyl of the substrate (S), forming a tetrahedral intermediate, releasing ethanol (P1), and forming an acyl-enzyme intermediate. Water then hydrolyzes this intermediate to release N-acetyl-4-nitrophenylalanine (P2).

Key Kinetic Parameter: The electron-withdrawing nitro group generally lowers the


 of the product and can alter 

by destabilizing the transition state relative to the ground state in the binding pocket.

ReactionMechanism Substrate Ac-Phe(4-NO2)-OEt (Substrate) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex k1 (Binding) ES_Complex->Substrate k-1 AcylEnzyme Acyl-Enzyme (Ac-Phe(4-NO2)-Enz) ES_Complex->AcylEnzyme k2 (Acylation) Product1 Ethanol (Leaving Group) AcylEnzyme->Product1 Release Product2 Ac-Phe(4-NO2)-OH (Acid Product) AcylEnzyme->Product2 k3 (Deacylation) + H2O

Figure 1: Kinetic pathway of serine protease ester hydrolysis. The rate-limiting step for ester substrates is typically deacylation (k3).

Experimental Protocols
Method A: pH-Stat Titration (Gold Standard)

Since the hydrolysis releases a carboxylic acid (Ac-Phe(4-NO₂)-OH) and ethanol, the reaction generates protons. A pH-stat maintains constant pH by titrating with a base; the volume of base added is directly proportional to the reaction progress.

Advantages:

  • Independent of optical artifacts (turbidity, overlap).

  • Allows precise determination of

    
     and 
    
    
    
    .
  • Applicable to preparative scale.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Type II, bovine pancreas) or Subtilisin Carlsberg.
    
    • Stock: 1 mg/mL in 1 mM HCl (prevents autolysis). Store at -20°C.

  • Buffer: 5 mM Tris-HCl, 0.1 M KCl (Ionic strength control), pH 7.8. Note: Minimal buffer capacity is desired so the titrator detects proton release immediately.

  • Substrate Stock: 100 mM Ac-Phe(4-NO₂)-OEt in Acetonitrile or DMSO.

  • Titrant: 0.01 M NaOH (standardized, CO₂-free).

Procedure:

  • System Setup: Calibrate the pH electrode at pH 4.0 and 7.0 (or 7.0 and 10.0 depending on operating pH). Purge the reaction vessel with

    
     to remove atmospheric 
    
    
    
    .
  • Blank Run: Add 10 mL of 0.1 M KCl solution to the thermostated vessel (25°C). Add substrate (final conc. 1–10 mM). Monitor for spontaneous hydrolysis (background drift).

  • Reaction Initiation: Add Enzyme stock (e.g., 10–50

    
    L). The pH will drop immediately.
    
  • Titration: The auto-titrator adds 0.01 M NaOH to maintain pH 7.8.

  • Data Collection: Record the volume of NaOH (

    
    ) vs. time (
    
    
    
    ).
  • Calculation:

    
    
    
Method B: Differential UV Spectrophotometry

While less common for ethyl esters than p-nitrophenyl esters, the hydrolysis of the ester bond causes a spectral shift in the 4-nitrophenyl chromophore.

Optimization Step: Before kinetic runs, perform a spectral scan (240–350 nm) of the substrate vs. the product (Ac-Phe(4-NO₂)-OH) in the reaction buffer. Identify the wavelength of maximal difference (


). For standard Ac-Phe-OEt (ATEE), this is 237 nm. For the nitro-variant, expect a shift toward 260–280 nm.

Procedure:

  • Cuvette: Quartz, 1 cm path length, thermostated at 25°C.

  • Blank: Buffer + Enzyme (to correct for protein absorbance).

  • Reaction: Buffer + Substrate. Initiate with Enzyme.[1][2][3]

  • Monitor: Measure

    
     over 2–5 minutes.
    
  • Calculation:

    
    
    Note: 
    
    
    
    must be determined experimentally by total hydrolysis.
Preparative Scale: Kinetic Resolution

This workflow is used to isolate pure L-Ac-Phe(4-NO₂)-OH from a racemic mixture (D,L-ester).

Workflow Diagram:

ResolutionWorkflow Step1 Racemic Substrate (D,L-Ac-Phe(4-NO2)-OEt) in Buffer/Cosolvent (10% DMSO) Step2 Enzymatic Hydrolysis (pH Stat, pH 7.5, 25°C) Step1->Step2 Step3 Stop Reaction (50% Conversion) Step2->Step3 Monitor Base Consumption Step4 pH Adjustment (Acidify to pH 2.0) Step3->Step4 Step5 Extraction (Ethyl Acetate) Step4->Step5 ResultL Aqueous Phase: L-Acid Product (High ee) Step5->ResultL Precipitates/Partitions ResultD Organic Phase: Unreacted D-Ester Step5->ResultD

Figure 2: Kinetic resolution workflow for separating enantiomers.

Step-by-Step Resolution:

  • Dissolution: Dissolve 1.0 g of racemic ester in 5 mL DMSO, then dilute into 95 mL phosphate buffer (pH 7.5).

  • Hydrolysis: Add Chymotrypsin (20 mg). Maintain pH 7.5 via pH-stat with 1.0 M NaOH.

  • Endpoint: Stop when NaOH consumption equals 50% of the theoretical molar equivalent (indicating L-isomer is consumed).

  • Separation:

    • Extract the unreacted D-ester with Ethyl Acetate at pH 7.5.

    • Acidify the aqueous phase to pH 2.0 (using HCl).

    • Extract the L-acid product (Ac-Phe(4-NO₂)-OH) with Ethyl Acetate.

  • Analysis: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Data Analysis & Quality Control

Summary of Kinetic Parameters (Example Data Structure):

ParameterSymbolUnitTypical Range (Chymotrypsin)Significance
Turnover Number


10 – 100Rate of product release at saturation.
Michaelis Constant


500 – 2000Affinity (lower = tighter binding).
Specificity Constant



Overall catalytic efficiency.

Troubleshooting Guide:

  • Low Activity: Ensure enzyme stock is prepared in 1 mM HCl. Neutral pH storage causes rapid autolysis of chymotrypsin.

  • Solubility Issues: The 4-nitro group increases hydrophobicity. If precipitation occurs, increase DMSO concentration (up to 10% v/v is tolerated by chymotrypsin, though

    
     may shift).
    
  • Non-Linear Rates: Check for "Substrate Inhibition" at high concentrations (>5 mM), common with aromatic substrates.

References
  • Ingles, D. W., & Knowles, J. R. (1967).[4] Specificity and stereospecificity of

    
    -chymotrypsin.[4] Biochemical Journal, 104(2), 369–377.[4] 
    
  • Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76.

  • Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Hydrolysis of Specific Substrates by Chymotrypsin. Journal of the American Chemical Society, 86(18), 3669–3674.

  • Sigma-Aldrich. (n.d.).

    
    -Chymotrypsin from bovine pancreas - Product Information. 
    

Sources

Application

Using Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate as a chymotrypsin substrate

Application Note & Protocol Guide Topic: Using Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate as a Chymotrypsin Substrate Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Using Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate as a Chymotrypsin Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Chromogenic Chymotrypsin Substrate

Chymotrypsin, a serine protease from the digestive system, plays a crucial role in protein digestion by cleaving peptide bonds primarily at the C-terminus of aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[1] Its well-characterized mechanism and specificity make it a focal point in biochemical research and a target for inhibitor screening in drug development. To accurately quantify the enzymatic activity of chymotrypsin, a reliable and sensitive assay is paramount. Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, a synthetic substrate, provides a straightforward and continuous spectrophotometric method for this purpose.

The core principle of this assay lies in the chromogenic nature of one of its hydrolysis products. Chymotrypsin catalyzes the cleavage of the ester bond in Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. This reaction releases a nitrophenolate moiety, which, unlike the intact substrate, exhibits strong absorbance at a specific wavelength.[1] The rate of formation of this colored product is directly proportional to the chymotrypsin activity under defined conditions. This application note provides a detailed guide to the principles, protocols, and data analysis for using this substrate in chymotrypsin activity assays.

Principle of the Assay: A Two-Step Catalytic Mechanism

The chymotrypsin-catalyzed hydrolysis of substrates like Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate proceeds via a "ping-pong" mechanism, specifically covalent hydrolysis.[1] This is a biphasic process involving two distinct steps:

  • Acylation (The "Burst" Phase): The initial, rapid step involves the nucleophilic attack of the substrate by the serine-195 residue in the enzyme's active site.[1][2] This is facilitated by the catalytic triad, a constellation of three amino acids (serine-195, histidine-57, and aspartate-102) that work in concert to enhance the nucleophilicity of the serine hydroxyl group.[2] This attack results in the formation of a transient tetrahedral intermediate, which then collapses, cleaving the ester bond and releasing the ethyl ester group. An acyl-enzyme intermediate is formed, where the acetyl-nitrophenyl-propanoate moiety is covalently attached to the serine residue.[1]

  • Deacylation (The Steady-State Phase): The second, slower step is the hydrolysis of the acyl-enzyme intermediate.[1] A water molecule, activated by histidine-57, acts as a nucleophile, attacking the carbonyl carbon of the acyl group. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the 2-acetamido-3-(4-nitrophenyl)propanoic acid and regenerating the active enzyme.[2]

For chromogenic substrates like Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, the release of the nitrophenolate product during the acylation phase allows for continuous monitoring of the reaction progress.

Experimental Workflow & Visualization

The overall experimental workflow for a typical chymotrypsin activity assay using a chromogenic substrate is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme) PlateSetup 96-Well Plate Setup (Controls & Samples) ReagentPrep->PlateSetup TempEquil Temperature Equilibration (e.g., 25°C or 37°C) PlateSetup->TempEquil InitiateRxn Initiate Reaction (Add Enzyme/Substrate) TempEquil->InitiateRxn KineticRead Kinetic Measurement (Spectrophotometer, e.g., 405 nm) InitiateRxn->KineticRead CalcRate Calculate Initial Velocity (ΔAbs/min) KineticRead->CalcRate DetActivity Determine Enzyme Activity (U/mL or µkat/L) CalcRate->DetActivity StdCurve Standard Curve (p-nitrophenol) StdCurve->DetActivity

Caption: General workflow for a microplate-based chymotrypsin assay.

Detailed Protocols

Reagent Preparation

a) Assay Buffer (e.g., Tris-HCl, pH 8.3)

  • Components:

    • Tris base: 12.1 g (100 mmol/L)

    • NaCl: 56.2 g (960 mmol/L)

    • CaCl₂: 10 ml of a 1 mol/L solution

  • Procedure:

    • Dissolve Tris base and NaCl in approximately 900 mL of distilled water.

    • Adjust the pH to 8.3 at 25°C using 1 mol/L HCl.

    • Add the CaCl₂ solution.

    • Bring the final volume to 1000 mL with distilled water.

    • This buffer is stable for up to two months when stored at 2-8°C.[3]

b) Substrate Stock Solution (Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate)

  • Properties:

    • Molecular Formula: C₁₃H₁₆N₂O₅[4]

    • Molecular Weight: 280.28 g/mol [4]

  • Procedure:

    • Due to limited aqueous solubility, prepare a concentrated stock solution (e.g., 10-20 mM) in an organic solvent such as methanol or DMSO.

    • Store the stock solution at -20°C, protected from light.

c) Chymotrypsin Stock Solution

  • Procedure:

    • Prepare a stock solution of bovine pancreatic chymotrypsin (e.g., 1 mg/mL) in 1 mmol/L HCl.[3]

    • The acidic pH helps to maintain the enzyme's stability.

    • This stock solution is stable for several weeks at 2-8°C.[3]

    • Immediately before the assay, dilute the stock solution to the desired working concentration (e.g., 0.1 g/L) with 1 mmol/L HCl.[3]

Chymotrypsin Activity Assay (Kinetic Method)

This protocol is designed for a 96-well microplate format but can be adapted for single cuvette assays.

a) Assay Setup:

Well TypeReagentVolume (µL)
Sample Assay BufferVariable
Sample (containing chymotrypsin)Variable
Substrate Working Solution50
Blank Assay BufferVariable
Sample Buffer (without enzyme)Variable
Substrate Working Solution50
Positive Control Assay BufferVariable
Chymotrypsin StandardVariable
Substrate Working Solution50

b) Assay Procedure:

  • Prepare a substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • Add the appropriate volumes of assay buffer, sample, or controls to the wells of a 96-well plate.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.[3][5]

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.[3]

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (ΔA/min): For each well, plot absorbance versus time. The initial linear portion of this curve represents the initial velocity of the reaction. Calculate the slope of this linear region (ΔA/min).

  • Correct for Blank Absorbance: Subtract the rate of the blank from the rate of the samples.

  • Calculate Enzyme Activity: The activity of chymotrypsin is typically expressed in units (U) or microkatals (µkat). One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

    The activity can be calculated using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))

    Where:

    • ΔA/min is the rate of change in absorbance per minute.

    • ε is the molar extinction coefficient of p-nitrophenol at the assay pH (e.g., approximately 18,750 M⁻¹cm⁻¹ at pH 8.0 and 400 nm, though this should be confirmed for 405 nm).[6]

    • Path Length is typically 1 cm for a standard cuvette. For microplates, this value may need to be determined or provided by the instrument manufacturer.

    • Total Assay Volume and Sample Volume are in milliliters.

Mechanism Visualization

The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, highlighting the role of the catalytic triad.

G cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES_Complex Enzyme-Substrate Complex Tetrahedral1 Tetrahedral Intermediate 1 ES_Complex->Tetrahedral1 Nucleophilic Attack (Ser-195) AcylEnzyme Acyl-Enzyme Intermediate + p-Nitrophenol Tetrahedral1->AcylEnzyme Collapse Tetrahedral2 Tetrahedral Intermediate 2 AcylEnzyme->Tetrahedral2 Water Attack (activated by His-57) RegenEnzyme Regenerated Enzyme + Product Tetrahedral2->RegenEnzyme Collapse Start Free Enzyme + Substrate RegenEnzyme->Start Ready for next cycle Start->ES_Complex

Caption: The two-phase catalytic cycle of chymotrypsin.

Troubleshooting and Expert Insights

  • Substrate Solubility: If the substrate precipitates upon addition to the aqueous buffer, increase the percentage of the organic cosolvent (e.g., methanol or DMSO) in the final reaction mixture. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.[7] It is advisable to run a solvent tolerance curve for your specific chymotrypsin preparation.

  • Non-Linear Reaction Rates: If the reaction rate is not linear for a sufficient duration, it could be due to substrate depletion or enzyme instability. In the case of substrate depletion, use a lower enzyme concentration or a higher substrate concentration. For enzyme instability, ensure the assay conditions (pH, temperature) are optimal and that the enzyme is stored correctly.

  • High Background Absorbance: This can be caused by the spontaneous hydrolysis of the substrate. While generally slow, the rate can increase at a higher pH. Always include a blank control (without enzyme) to correct for this.

  • Specificity: While chymotrypsin has a strong preference for aromatic residues, other proteases in a crude sample might also cleave the substrate. To measure chymotrypsin-specific activity, a selective chymotrypsin inhibitor can be used in a parallel reaction.[8] The difference in activity between the inhibited and uninhibited samples represents the chymotrypsin-specific activity.

Conclusion

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is a robust and convenient substrate for the kinetic analysis of chymotrypsin activity. Its use in a continuous spectrophotometric assay allows for high-throughput screening of enzyme inhibitors and detailed characterization of enzyme kinetics. By understanding the underlying principles of the assay and adhering to carefully controlled experimental conditions, researchers can obtain reliable and reproducible data.

References

  • Hummel, B. C. W. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(10), 1393-1399. [Link]

  • Martin, C. J., Golub, O. J., & Axelrod, A. E. (1959). A rapid and sensitive spectrophotometric method for the assay of chymotrypsin. Journal of Biological Chemistry, 234(2), 294-298. [Link]

  • Vandermeers, A., Vandermeers-Piret, M. C., Rathé, J., & Christophe, J. (1974). Simple Automated Spectrophotometric Method for Assay of Trypsin and Chymotrypsin in Duodenal Juice. Clinical Chemistry, 20(7), 849-853. [Link]

  • Chromogenix. (n.d.). Chymotrypsin - Chromogenic Substrates. Retrieved from [Link]

  • Ingles, D. W., & Knowles, J. R. (1967). Influence of Leaving-Group Electronic Effect on α-Chymotrypsin: Catalytic Constants of Specific Substrates. Proceedings of the National Academy of Sciences, 58(1), 234-241. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Segal, D. M. (1972). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Biochemistry, 11(3), 349-356. [Link]

  • Bender, M. L., Clement, G. E., Kézdy, F. J., & d'A. Heck, H. (1964). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Journal of the American Chemical Society, 86(18), 3680-3690. [Link]

  • Hammond, B. R., & Gutfreund, H. (1955). Two steps in the reaction of chymotrypsin with acetyl-l-phenylalanine ethyl ester. Biochemical Journal, 61(2), 187-189. [Link]

  • Bender, M. L., & Kézdy, F. J. (1964). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis and Methanolysis of Acetyl-L-phenylalanine Methyl Ester. Evidence for the Specific Binding of Water on the Enzyme Surface. Journal of the American Chemical Society, 86(18), 3704-3714. [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal, 63(4), 656-661. [Link]

  • PubChem. (n.d.). Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). THE MECHANISM OF CHYMOTRYPSIN-CATALYZED REACTIONS. Proceedings of the National Academy of Sciences of the United States of America, 42(10), 719-728. [Link]

  • LibreTexts Chemistry. (2020). 9.3: Chymotrypsin- A Case Study. Retrieved from [Link]

  • Andrey K. (2015, March 19). Mechanism of Chymotrypsin and Catalytic Triad [Video]. YouTube. [Link]

Sources

Method

Reduction of nitro group in Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate to amino derivative

Application Note: Chemo-selective Reduction of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate Executive Summary This guide details the chemo-selective reduction of the nitro group in Ethyl 2-acetamido-3-(4-nitrophenyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Reduction of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate

Executive Summary

This guide details the chemo-selective reduction of the nitro group in Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate (1 ) to its amino derivative, Ethyl 2-acetamido-3-(4-aminophenyl)propanoate (2 ).

This transformation is a critical step in the synthesis of modified phenylalanine derivatives and peptidomimetics. The primary challenge is achieving complete reduction of the nitro moiety (


) while preserving the labile ethyl ester  and acetamide  functionalities. This note provides two validated protocols:
  • Method A (Catalytic Hydrogenation): The "Gold Standard" for high-purity, scalable synthesis.

  • Method B (Fe/NH

    
    Cl Reduction):  A robust, metal-mediated alternative for labs lacking hydrogenation infrastructure.
    

Chemical Strategy & Mechanism

The substrate contains three functional groups with varying susceptibility to reduction and hydrolysis:

  • Nitro (

    
    ):  Highly susceptible to reduction (Target).[1]
    
  • Ethyl Ester (

    
    ):  Susceptible to hydrolysis under strong base/acid; generally resistant to hydrogenation.
    
  • Acetamide (

    
    ):  Susceptible to hydrolysis under strong conditions; resistant to standard hydrogenation.
    
Reaction Scheme

ReactionScheme Substrate Substrate (1) Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate (Yellow Solid) Product Product (2) Ethyl 2-acetamido-3-(4-aminophenyl)propanoate (Colorless/Off-white Solid) Substrate->Product Method A: H2, Pd/C, EtOH OR Method B: Fe, NH4Cl, EtOH/H2O

Figure 1: Chemo-selective reduction pathway.

Method A: Catalytic Hydrogenation (Pd/C)

Best For: High purity requirements, scale-up, and "clean" workup.

Principle

Palladium on carbon (Pd/C) catalyzes the activation of molecular hydrogen (


).[1][2][3] The nitro group is adsorbed onto the catalyst surface and reduced via a nitroso intermediate to the amine. The mild conditions (neutral pH, room temperature) ensure the ester and amide bonds remain intact.
Materials
  • Substrate (1): 1.0 equiv (e.g., 5.0 g)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate). Note: 50% water-wet catalyst is preferred for safety.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Reagent: Hydrogen gas (

    
    ) (Balloon or low-pressure Parr shaker).
    
Protocol
  • Preparation: In a round-bottom flask, dissolve Substrate (1) (5.0 g, 17.8 mmol) in Ethanol (50 mL).

    • Tip: If solubility is poor, warm slightly to 35°C or use a co-solvent (THF/EtOH 1:1).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g).

    • Safety Critical: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or add it under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Balloon Method: Purge the flask with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      
      ) x3. Attach a double-layered balloon of
      
      
      .
    • Parr Shaker: Pressurize to 30-40 psi (2-3 bar).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Check by TLC (SiO

      
      , 5% MeOH in DCM). The starting material (UV active, often yellow) should disappear; the product (UV active, ninhydrin positive) will appear at a lower 
      
      
      
      .
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol (20 mL).

    • Safety: Do not let the filter cake dry out completely, as spent Pd/C can ignite. Keep wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to yield Product (2) as an off-white solid.

Method B: Iron/Ammonium Chloride (Fe/NH Cl)

Best For: Labs without hydrogen gas, or substrates containing halogens (which Pd/C might remove).

Principle

This is a modified Béchamp reduction. Iron functions as the electron source, while ammonium chloride acts as a weak electrolyte/proton source. The nearly neutral pH prevents ester hydrolysis, which is a common risk with Fe/HCl or Zn/HCl methods.

Materials
  • Substrate (1): 1.0 equiv.

  • Reductant: Iron Powder (Fe) (5.0 equiv). Must be fine powder (325 mesh).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Protocol
  • Setup: In a flask equipped with a reflux condenser, suspend Substrate (1) (5.0 g) in Ethanol (60 mL) and Water (20 mL).

  • Addition: Add Ammonium Chloride (4.7 g, 5.0 equiv) and Iron Powder (4.9 g, 5.0 equiv).

  • Reaction: Heat the mixture to Reflux (approx. 75-80°C) with vigorous stirring.

    • Duration: 2–4 hours. The reaction is heterogeneous; vigorous stirring is essential to scour the iron surface.

  • Monitoring: Monitor by TLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through Celite to remove iron oxide sludge. Wash the pad with warm Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extraction: The remaining aqueous residue might contain salts. Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Process Control & Analytics

Key Analytical Parameters
ParameterSubstrate (Nitro)Product (Amino)Rationale
Appearance Yellow crystalline solidWhite/Off-white solidConjugation break removes yellow color.

H NMR (Aromatic)

8.15 (d, 2H), 7.50 (d, 2H)

6.95 (d, 2H), 6.55 (d, 2H)
Strong upfield shift due to shielding by

.
IR Spectroscopy 1520, 1345 cm

(

stretch)
3300–3450 cm

(

stretch)
Disappearance of nitro bands; appearance of amine doublet.
Mass Spec (ESI)


Loss of 30 mass units (

lost,

gained).
Decision Workflow

Workflow Start Start: Nitro Reduction CheckEquip Is Hydrogenation Equipment Available? Start->CheckEquip MethodA Select Method A: Pd/C + H2 (Cleaner, Faster) CheckEquip->MethodA Yes MethodB Select Method B: Fe + NH4Cl (Robust, No H2 gas) CheckEquip->MethodB No Execution Execute Reaction MethodA->Execution MethodB->Execution QC QC Check: 1. Disappearance of Yellow Color 2. MS: M-30 peak Execution->QC

Figure 2: Operational decision tree for protocol selection.

Troubleshooting & Optimization

  • Incomplete Conversion (Method A):

    • Cause: Catalyst poisoning (Sulfur traces) or insufficient agitation.

    • Fix: Filter and add fresh catalyst; ensure

      
       pressure is maintained; increase agitation speed to break gas-liquid interface.
      
  • Ester Hydrolysis (Method B):

    • Cause: Reaction time too long or temperature too high.

    • Fix: Strictly limit reflux time; ensure

      
       is used, not HCl.
      
  • Product Oxidation (Darkening):

    • Cause: Anilines are prone to air oxidation.

    • Fix: Store product under Nitrogen/Argon in the dark. If dark, recrystallize from Ethanol/Water.

References

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile, rapid, and mild reduction method. Synthesis, 1988(02), 91-95.

  • Lauwiner, M., Rys, P., & Wissmann, J. (1998). Hydrogenation of nitroarenes: The reaction pathway. Journal of Applied Electrochemistry, 28, 1081–1088.

  • Gogoi, S., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education.

  • PubChem Compound Summary. Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Subtilisin-Catalyzed Transesterification

Welcome to the technical support center for subtilisin-catalyzed transesterification. As Senior Application Scientists, we have designed this guide to provide you with in-depth technical knowledge, field-proven insights,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for subtilisin-catalyzed transesterification. As Senior Application Scientists, we have designed this guide to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to help you master your experiments. This resource is structured to address the common and complex challenges encountered when optimizing the reaction temperature for this versatile enzymatic transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the materials and principles of subtilisin-catalyzed transesterification.

Q1: What is subtilisin and why is it a good choice for transesterification reactions?

A: Subtilisin is a serine endoprotease originally isolated from Bacillus subtilis.[1][2] It belongs to the subtilase family, which is known for a catalytic triad of Aspartate, Histidine, and Serine residues in its active site.[3] While its natural function is protein hydrolysis, its utility has been expanded to a wide range of applications in industrial sectors like food, pharmaceuticals, and detergents.[2][4]

For drug development and chemical synthesis, subtilisin is particularly valuable for several reasons:

  • Broad Substrate Specificity: It can act on a wide variety of esters, not just peptides.[1]

  • Activity in Organic Solvents: Subtilisin can maintain its catalytic activity in non-aqueous environments, which is essential for transesterification where water is often an undesirable reactant that can lead to hydrolysis.[5][6]

  • Thermostability: Many subtilisin variants exhibit significant thermal stability, allowing reactions to be conducted at elevated temperatures to improve reaction rates and substrate solubility.[2]

  • Engineered Variants: Through protein engineering, numerous subtilisin variants have been developed with enhanced stability, activity, and specificity for particular substrates or conditions.[7][8]

Q2: Can you briefly explain the transesterification reaction?

A: Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol.[9] The general equation is:

RCOOR' (Ester 1) + R''OH (Alcohol 2) ⇌ RCOOR'' (Ester 2) + R'OH (Alcohol 1)

This reaction is typically catalyzed by an acid, a base, or an enzyme.[9][10] In the context of subtilisin, the enzyme facilitates this exchange by forming a temporary acyl-enzyme intermediate.[6] The reaction is reversible, and its equilibrium can be shifted by controlling the concentration of reactants and products.

Q3: Why is temperature such a critical parameter to optimize?

A: Temperature is a double-edged sword in enzyme catalysis. Optimizing it correctly is crucial for balancing two opposing effects:

  • Reaction Rate (Kinetics): As with most chemical reactions, increasing the temperature increases the kinetic energy of substrate and enzyme molecules.[11][12] This leads to more frequent collisions between the substrate and the enzyme's active site, thereby increasing the reaction rate up to an optimal point.[13] A 10°C rise can increase the activity of many enzymes by 50-100%.[12][13]

  • Enzyme Stability (Thermodynamics): Enzymes are proteins with a specific three-dimensional structure essential for their function. High temperatures can disrupt the weak non-covalent bonds that maintain this structure, causing the enzyme to unfold and lose its activity—a process called thermal denaturation.[11][14][15] This damage is often irreversible.[12][16]

The optimal temperature is therefore the point that provides the maximum reaction rate before the rate of enzyme denaturation becomes significant.[13] Operating below this temperature results in a slower reaction, while exceeding it leads to a rapid loss of enzyme activity and lower overall yield.

Q4: What is the typical optimal temperature for subtilisin, and how does the solvent choice impact it?

A: There is no single optimal temperature for subtilisin; it is highly dependent on the specific variant, the source organism, and the reaction conditions.[17] For example, some subtilisins from mesophilic organisms have optima around 55-65°C, while others can function at temperatures as high as 80°C.[17]

The reaction solvent has a profound impact on an enzyme's thermal stability. In anhydrous or low-water organic solvents, enzymes like subtilisin often exhibit significantly higher thermal stability than in aqueous solutions. This is because the rigid, less flexible conformation of the enzyme in organic media can resist thermal unfolding. Furthermore, water is a reactant in the chemical reactions that can degrade proteins at high temperatures (e.g., deamidation of asparagine).[15] However, the choice of solvent can also affect activity; polar organic solvents may strip essential water from the enzyme, potentially reducing its activity.[6][7] Therefore, the optimal temperature must be determined empirically for each specific enzyme-solvent system.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the optimization of subtilisin-catalyzed transesterification.

Problem ID Issue Primary Cause(s) Recommended Actions
T-01 Low or No Product Yield1. Temperature too high (denaturation). 2. Temperature too low (low reaction rate). 3. Incorrect water activity. 4. Sub-optimal pH memory.1. Re-run experiment at a lower temperature (e.g., 10-15°C lower). 2. Increase temperature in 5°C increments. 3. Hydrate the enzyme or add a controlled amount of water to the solvent. 4. Ensure the enzyme was lyophilized from a buffer of optimal pH.
T-02 Reaction Rate is Too Slow1. Sub-optimal temperature. 2. Low substrate concentration. 3. Insufficient enzyme loading.1. Systematically increase the temperature. 2. Increase substrate concentration (check for inhibition). 3. Increase the amount of enzyme used.
T-03 Enzyme Inactivation/ Denaturation1. Exceeding the enzyme's thermal stability limit. 2. Presence of denaturing agents in the solvent. 3. Autolysis (enzyme digests itself).1. Perform a thermal stability assay to find the Tm (melting temperature). 2. Use high-purity solvents. 3. Consider enzyme immobilization to prevent autolysis.
T-04 Hydrolysis is the Dominant Reaction1. Excessive water in the reaction system.1. Use anhydrous solvents. 2. Dry the substrates and enzyme (lyophilize). 3. Add molecular sieves to the reaction.

Q: My reaction has a very low yield (Problem ID: T-01). How do I determine if the temperature is the cause?

A: A low yield is often directly linked to temperature. The first step is to diagnose whether you are operating at a temperature that is too high or too low.

  • Causality: At excessively high temperatures, the enzyme rapidly denatures, leading to a complete loss of catalytic activity.[11][14] Conversely, at low temperatures, the reaction kinetics are very slow, and the reaction may not reach completion within your experimental timeframe. The stability of subtilisin can also be pH-dependent; the pH of the aqueous solution from which the enzyme was lyophilized can dramatically affect its half-life in organic solvents.[6]

  • Self-Validating Protocol:

    • Establish Baselines: Run your reaction at three different temperatures simultaneously: your original temperature (T), a lower temperature (T - 15°C), and a higher temperature (T + 15°C).

    • Time-Course Analysis: Take samples from each reaction at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyze for product formation.

    • Interpret the Results:

      • If the (T - 15°C) reaction shows a slow but steady increase in yield while the T and (T + 15°C) reactions show little to no product, your original temperature was likely too high, causing denaturation.

      • If the (T + 15°C) reaction shows a significantly higher initial rate and final yield than the other two, your original temperature was too low.

      • If all reactions show low yield, the issue may not be temperature but rather other factors like water activity or substrate inhibition. The presence of essential bound water is critical for catalytic activity.[6]

Q: I'm observing significant hydrolysis of my ester substrate instead of transesterification (Problem ID: T-04). Is this related to temperature?

A: While not directly a temperature effect, this issue is often exacerbated by temperature choices.

  • Causality: Subtilisin's native function is hydrolysis, a reaction that consumes water. In non-aqueous media, this hydrolytic side reaction can compete with the desired transesterification reaction, especially if there is residual water in the system.[5] The kinetics of both hydrolysis and transesterification follow a Ping-Pong mechanism.[5][18] Increasing the temperature will accelerate both reactions. If sufficient water is present, the rate of hydrolysis may increase more dramatically than transesterification, leading to a poor product profile.

  • Solution Pathway:

    • Minimize Water Content: Ensure all components are as anhydrous as possible. Use molecular sieves, lyophilize the enzyme from a suitable buffer, and use high-purity, dry organic solvents.

    • Optimize Substrate Ratio: According to Le Châtelier's principle, you can favor transesterification by using a large excess of the nucleophilic alcohol (R''OH). This increases the probability of the acyl-enzyme intermediate reacting with the alcohol rather than with a water molecule.

    • Re-evaluate Temperature: Once the water content is minimized, re-optimize the temperature. In a truly anhydrous system, you may be able to use higher temperatures to accelerate transesterification without a corresponding surge in hydrolysis.

Section 3: Experimental Protocol for Temperature Optimization

This protocol provides a robust, step-by-step methodology for determining the optimal reaction temperature for your specific subtilisin-catalyzed transesterification system.

Materials and Reagents:

  • Subtilisin (lyophilized powder)

  • Ester substrate (RCOOR')

  • Alcohol substrate (R''OH)

  • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl alcohol)

  • Molecular sieves (3Å, activated)

  • Temperature-controlled reaction vessels (e.g., vials in a heating block or water bath)

  • Analytical equipment (e.g., GC, HPLC) for product quantification

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_enzyme Prepare Enzyme Stock (Lyophilized Powder) setup Set up Reactions: - Constant Substrate & Enzyme Conc. - Add Molecular Sieves prep_enzyme->setup prep_reagents Prepare Substrates & Solvent (Ensure Anhydrous) prep_reagents->setup incubate Incubate at Temperature Range (e.g., 30°C to 70°C in 5°C steps) setup->incubate sample Take Time-Course Samples (e.g., 1, 4, 8, 24h) incubate->sample analyze Quantify Product Formation (GC/HPLC) sample->analyze plot Plot Yield vs. Time & Initial Rate vs. Temperature analyze->plot determine Determine Optimal Temperature (Highest Rate & Yield) plot->determine

Caption: Experimental workflow for temperature optimization.

Step-by-Step Protocol:

  • Preparation:

    • Activate molecular sieves by heating them in an oven at >200°C for at least 4 hours. Allow to cool in a desiccator.

    • Prepare stock solutions of your ester and alcohol substrates in the chosen anhydrous organic solvent.

    • Weigh the lyophilized subtilisin powder required for all reactions.

  • Reaction Setup:

    • In a series of reaction vials, add the required amounts of the ester and alcohol stock solutions.

    • Add a consistent amount of activated molecular sieves to each vial (e.g., 5% w/v).

    • Place the vials in temperature-controlled blocks or water baths set to a range of temperatures (e.g., 30, 35, 40, 45, 50, 55, 60, 65, 70°C). Allow them to equilibrate for 15 minutes.

    • Initiate the reactions by adding a pre-weighed, identical amount of subtilisin powder to each vial. Cap tightly and ensure consistent agitation (e.g., magnetic stirring or orbital shaking).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 16, 24 hours), withdraw a small aliquot from each reaction vial.

    • Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., a strong solvent or by filtering out the enzyme) to prevent further conversion before analysis.

    • Analyze the concentration of the product (RCOOR'') in each sample using a validated analytical method like GC or HPLC.

  • Data Interpretation:

    • For each temperature, plot the product concentration versus time to generate reaction progress curves.

    • From the initial linear portion of each curve, calculate the initial reaction rate.

    • Plot the initial reaction rate as a function of temperature. The peak of this graph represents the optimal temperature for your system under these conditions. It is the temperature that yields the highest catalytic activity before thermal denaturation begins to dominate.

Section 4: Advanced Concepts & Considerations

The Trade-off: Enzyme Activity vs. Stability

It is critical to understand that the temperature for maximum activity is not necessarily the temperature for maximum stability.

  • Activity: Refers to the rate at which the enzyme converts substrate to product at a given moment. This generally increases with temperature, up to a certain point.[11]

  • Stability: Refers to the enzyme's ability to maintain its structural integrity and catalytic potential over time. Stability decreases as temperature rises, especially beyond a critical threshold.[6][15]

For industrial applications or lengthy syntheses, the optimal temperature may be slightly lower than the peak activity temperature. A slightly lower temperature can provide a more stable and consistent reaction over a longer period, leading to a higher overall yield and a more cost-effective process.

Visualizing the Relationship

G cluster_main Temperature Effects on Enzyme Performance Temp Increase Temperature Activity ↑ Reaction Rate (Kinetic Energy) Temp->Activity Favors Stability ↓ Enzyme Stability (Denaturation Risk) Temp->Stability Threatens Optimum Optimal Temperature (Peak Performance) Activity->Optimum Stability->Optimum

Caption: The balance between activity and stability in temperature optimization.

The Role of Subtilisin Variants

The field of protein engineering has produced numerous subtilisin variants with altered properties.[7] Some are engineered for enhanced thermal stability, while others may be designed for activity in specific organic solvents.[7][8] For instance, introducing disulfide bonds or mutating key residues can significantly increase the temperature at which the enzyme denatures.[7] When selecting a subtilisin, always consult the manufacturer's data sheet for information on its specific thermal properties. If you are using a novel or engineered variant, performing a full temperature optimization as described above is essential.

References

  • Gaertner, H., & Puigserver, A. (1992). Subtilisin-catalysed peptide synthesis and transesterification in organic solvents. EJB / European Journal of Biochemistry, 204(2), 653-659. [Link]

  • Takagi, H., Maeda, T., & Iwane, H. (2000). Engineering subtilisin E for enhanced stability and activity in polar organic solvents. Journal of Biochemistry, 127(4), 643-648. [Link]

  • Zaks, A., & Klibanov, A. M. (1988). Inactivation and stabilization of subtilisins in neat organic solvents. The Journal of biological chemistry, 263(17), 8017-8021. [Link]

  • Gaertner, H., & Puigserver, A. (1992). Subtilisin-catalysed peptide synthesis and transesterification in organic solvents. Semantic Scholar. [Link]

  • Wang, L., et al. (2019). Effect of temperature on transesterification reactions. ResearchGate. [Link]

  • Sturtevant, J. M. (1981). Thermal denaturation of streptomyces subtilisin inhibitor, subtilisin BPN', and the inhibitor-subtilisin complex. Biochemistry, 20(21), 6195-6200. [Link]

  • Patsnap Synapse. (2024). How to Optimize Temperature and pH for Enzyme Activity. Patsnap. [Link]

  • de Oliveira, G. A. P., et al. (2023). Exploring Subtilisin Inhibition to Discover Antimalarial Drugs: Insights into Medicinal Chemistry and Drug Discovery. Pharmaceuticals, 16(7), 932. [Link]

  • M-CSA. (n.d.). Subtilisin. Mechanism and Catalytic Site Atlas. [Link]

  • Shettar, A., et al. (2024). Comprehensive biochemical, molecular and structural characterization of subtilisin with fibrinolytic potential in bioprocessing. Scientific Reports, 14(1), 6799. [Link]

  • Unacademy. (n.d.). The Optimum Temperature And PH For The Action Of An Enzyme. Unacademy. [Link]

  • Grunwald, P. (2021). Biochemical characterisation of a novel broad pH spectrum subtilisin from Fictibacillus arsenicus DSM 15822T. The FEBS Journal, 288(16), 4848-4863. [Link]

  • Sciencing. (2022). How To Measure The Optimum Temperature For An Enzyme. Sciencing. [Link]

  • Taylor & Francis. (n.d.). Subtilisin – Knowledge and References. Taylor & Francis. [Link]

  • Azrin, M. A., et al. (2022). Versatility of subtilisin: A review on structure, characteristics and applications. Biotechnology and Applied Biochemistry, 69(6), 2539-2553. [Link]

  • Wikipedia. (n.d.). Prion. Wikipedia. [Link]

  • MDPI. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Molecules, 29(15), 3651. [Link]

  • Daniel, R. M., Dines, M., & Petach, H. H. (1996). The denaturation and degradation of stable enzymes at high temperatures. Biochemical Journal, 317(Pt 1), 1-11. [Link]

  • ResearchGate. (2019). Optimum temperature for enzymatic reactions. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Nonaka, T., et al. (2016). Development of a novel peptide inhibitor of subtilisin BPN′. The FEBS Journal, 283(11), 2057-2070. [Link]

  • Shettar, A., et al. (2023). Optimization of subtilisin production from Bacillus subtilis strain ZK3 and biological and molecular characterization of synthesized subtilisin capped nanoparticles. Frontiers in Bioengineering and Biotechnology, 11, 1269391. [Link]

  • Turner, T. L. (2006). Kinetics of Transesterification. NC State Repository. [Link]

  • Wikipedia. (n.d.). Transesterification. Wikipedia. [Link]

  • MDPI. (2023). Aspects Regarding the Modelling and Optimization of the Transesterification Process through Temperature Control of the Chemical Reactor. Processes, 11(4), 1032. [Link]

  • Royal Society of Chemistry. (2000). Optimum conformational flexibility of subtilisin to maximize the enantioselectivity for subtilisin-catalysed transesterification in an organic solvent with an addition of dimethyl sulfoxide. Chemical Communications, (12), 1043-1044. [Link]

  • ResearchGate. (2000). Optimum Conformational Flexibility of Subtilisin to Maximize the Enantioselectivity for Subtilisin-Catalyzed Transesterification in an Organic Solvent with an Addition of Dimethyl Sulfoxide. ResearchGate. [Link]

  • FEMS Microbiology Letters. (2020). Temperature-sensitive recombinant subtilisin protease variants that efficiently degrade molecular biology enzymes. FEMS Microbiology Letters, 367(19), fnaa162. [Link]

  • Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Shettar, A., et al. (2023). Optimization of subtilisin production from Bacillus subtilis strain ZK3 and biological and molecular characterization of synthesized subtilisin capped nanoparticles. Frontiers in Bioengineering and Biotechnology, 11. [Link]

  • MDPI. (2020). From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes. International Journal of Molecular Sciences, 21(11), 3749. [Link]

  • Vikhrova, E. V., et al. (2016). Production of subtilisin proteases in bacteria and yeast. Acta Naturae, 8(1), 37-48. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Kinetic Parameters of Chymotrypsin with Nitro-phenylalanine Substrates

This guide provides a comprehensive analysis of the kinetic parameters—Michaelis constant (Kₘ) and catalytic rate constant (kcat)—for the serine protease chymotrypsin when acting on nitro-phenylalanine and related chromo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the kinetic parameters—Michaelis constant (Kₘ) and catalytic rate constant (kcat)—for the serine protease chymotrypsin when acting on nitro-phenylalanine and related chromogenic substrates. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of chymotrypsin catalysis, presents comparative kinetic data, and offers a detailed, validated protocol for the experimental determination of these crucial parameters.

The Mechanistic Foundation: Chymotrypsin's Catalytic Strategy

Chymotrypsin is a quintessential digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan.[1] Its catalytic efficiency stems from a specific active site architecture, featuring a "hydrophobic pocket" for substrate recognition and a "catalytic triad" (Serine-195, Histidine-57, and Aspartate-102) responsible for the chemical cleavage.

The enzyme operates via a covalent, two-step "ping-pong" mechanism.[1] This process involves the formation of a transient acyl-enzyme intermediate.

  • Step 1 (Acylation): The hydroxyl group of Ser-195, acting as a potent nucleophile, attacks the carbonyl carbon of the substrate's scissile bond. This step is facilitated by His-57, which abstracts the proton from Ser-195. This leads to the formation of a tetrahedral intermediate that resolves by cleaving the peptide or ester bond, releasing the first product (the C-terminal portion of the peptide or, in the case of an ester substrate, the alcohol/phenol). The N-terminal portion of the substrate remains covalently attached to Ser-195 as an acyl-enzyme intermediate.[1]

  • Step 2 (Deacylation): A water molecule enters the active site and, activated by His-57, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the free enzyme and releases the second product (the N-terminal portion of the original substrate with a new carboxyl terminus).[1]

Understanding this mechanism is crucial as it explains the "burst" kinetics observed with certain substrates, where the rapid acylation step leads to a stoichiometric release of the first product before the slower, rate-limiting deacylation step allows for steady-state turnover.[1][2]

Chymotrypsin_Mechanism cluster_acylation Acylation Phase (Fast) E_S E + S (Enzyme-Substrate Complex) ES E-S (Michaelis Complex) E_S->ES E_Ac E-Acyl + P1 (Acyl-Enzyme Intermediate) ES->E_Ac E_Ac_H2O E-Acyl + H₂O E_P2 E + P2 (Regenerated Enzyme) E_Ac_H2O->E_P2 E_P2->E_S

Caption: The Ping-Pong mechanism of Chymotrypsin catalysis.

Nitro-phenylalanine Substrates: A Spectrophotometric Window into Catalysis

To study enzyme kinetics, it is essential to monitor either the consumption of substrate or the formation of a product over time. Substrates containing a p-nitrophenyl group are exceptionally useful for this purpose. When chymotrypsin cleaves the ester or amide bond of such a substrate, it releases p-nitrophenolate (or p-nitroaniline), which has a distinct yellow color and a strong absorbance maximum around 400-410 nm.[1][3]

The causality for this choice is clear: the rate of product formation can be continuously and conveniently measured using a spectrophotometer, allowing for a precise determination of the initial reaction velocity (v₀), which is the cornerstone of Michaelis-Menten kinetics.

Comparative Kinetic Parameters

The kinetic parameters Kₘ and kcat provide critical insights into an enzyme's performance.

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is often used as an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ suggests tighter binding.

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's maximum catalytic speed.

  • kcat/Kₘ (Catalytic Efficiency): This ratio is considered the best measure of an enzyme's overall efficiency, as it accounts for both substrate binding and catalysis.

Below is a comparison of kinetic parameters for chymotrypsin with various p-nitrophenyl and N-acyl-L-phenylalanine ester substrates.

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)pHTemperature (°C)Reference
p-Nitrophenyl AcetateVaries0.37 ± 0.11Varies8.225.6[1]
N-acetyl-L-phenylalanine methyl ester~1.6~170~1.1 x 10⁵8.025[4]
N-acetyl-glycyl-L-phenylalanine methyl ester~0.9~250~2.8 x 10⁵8.025[4]
N-acetyl-(glycyl)₂-L-phenylalanine methyl ester~0.4~330~8.3 x 10⁵8.025[4]
N-acetyl-(glycyl)₃-L-phenylalanine methyl ester~0.4~340~8.5 x 10⁵8.025[4]
N-acetyl-L-phenylalaninamide29N/AN/A8.0N/A[5]

Note: The kinetics of p-nitrophenyl acetate are complex and can deviate from simple Michaelis-Menten behavior, with observed rates being dependent on factors like organic solvent concentration.[6][7] The data for the N-acetylated peptide series demonstrates how extending the peptide chain on the N-terminal side of phenylalanine can significantly improve both binding (lower Kₘ) and catalytic turnover (higher kcat), highlighting the importance of interactions at enzyme subsites beyond the primary specificity pocket.[4]

Experimental Protocol: Determination of Chymotrypsin Kinetic Parameters

This protocol describes a self-validating system for determining the Kₘ and kcat of α-chymotrypsin using a chromogenic p-nitrophenyl-based substrate. The release of p-nitrophenol is monitored spectrophotometrically.

Materials and Reagents
  • Enzyme: α-Chymotrypsin (from bovine pancreas), sequencing grade, treated with TLCK to inhibit contaminating trypsin activity.[8]

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (or similar p-nitrophenyl ester of a phenylalanine derivative).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

  • Enzyme Dilution Buffer: Cold 1 mM HCl with 2 mM CaCl₂. The acidic pH prevents autolysis during storage and preparation.[3]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate.

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 405-410 nm, thermostatted to 25°C.[3] Cuvettes or 96-well microplates.

Solution Preparation
  • Substrate Stock Solution (20 mM): Dissolve the N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide in DMSO. Store at -20°C. The use of DMSO is necessary as many chromogenic substrates have poor aqueous solubility.[3]

  • Enzyme Stock Solution (1 mg/mL): Carefully weigh and dissolve α-chymotrypsin in cold Enzyme Dilution Buffer. Keep on ice and prepare fresh immediately before use to minimize degradation.[3]

  • Working Enzyme Solution: Dilute the enzyme stock solution in the Assay Buffer to a final concentration that provides a linear rate of absorbance change for at least 5 minutes (e.g., 1-5 µg/mL). This concentration must be determined empirically.

  • Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in Assay Buffer. A typical range would span from 0.1x to 10x the expected Kₘ (e.g., 0.05 mM to 2.0 mM). This wide range is critical for accurately fitting the Michaelis-Menten curve.

Assay Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the sample holder to 25°C.[3]

  • Reaction Mixture: In a cuvette, combine the Assay Buffer and the working substrate solution to a final volume of, for example, 950 µL. Include a blank for each substrate concentration containing buffer and substrate but no enzyme.

  • Temperature Equilibration: Incubate the cuvettes in the spectrophotometer for 5 minutes to ensure the temperature is stable at 25°C.[8]

  • Initiate Reaction: Add 50 µL of the working enzyme solution to the cuvette, mix quickly by inversion or with a pipette, and immediately start recording the absorbance at 410 nm every 15-30 seconds for 5-10 minutes.[9][10]

  • Data Acquisition: Record the absorbance data. The plot of absorbance versus time should be linear for the initial phase of the reaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_dilutions Create Substrate Serial Dilutions prep_reagents->prep_dilutions mix_reagents Mix Substrate & Buffer in Cuvette prep_dilutions->mix_reagents setup_spec Set Spectrophotometer (410 nm, 25°C) setup_spec->mix_reagents equilibrate Equilibrate Temperature (5 min) mix_reagents->equilibrate add_enzyme Initiate with Enzyme equilibrate->add_enzyme record_data Record Absorbance vs. Time add_enzyme->record_data calc_v0 Calculate Initial Velocity (v₀) from Linear Slope record_data->calc_v0 plot_mm Plot v₀ vs. [S] calc_v0->plot_mm plot_lb Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) plot_mm->plot_lb determine_kinetics Determine Km and Vmax from Intercepts and Slope plot_lb->determine_kinetics calc_kcat Calculate kcat (Vmax / [E]) determine_kinetics->calc_kcat

Caption: Workflow for determining chymotrypsin kinetic parameters.

Data Analysis
  • Calculate Initial Velocity (v₀): For each substrate concentration, determine the initial reaction rate (ΔA₄₁₀/minute) from the linear portion of the absorbance vs. time plot. Convert this rate to concentration/time (e.g., µM/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient for p-nitrophenol at pH 8.0 (8,800 M⁻¹cm⁻¹ at 410 nm).[3]

    • v₀ (M/min) = (ΔA₄₁₀/min) / ε (assuming a 1 cm path length)

  • Determine Kₘ and Vmax: Plot the initial velocity (v₀) against the substrate concentration ([S]). This should yield a hyperbolic Michaelis-Menten curve. To determine the kinetic parameters accurately, transform this data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • The y-intercept = 1/Vmax

    • The x-intercept = -1/Kₘ

    • The slope = Kₘ/Vmax

  • Calculate kcat: Once Vmax is determined, calculate kcat using the total enzyme concentration ([E]t) in the assay.

    • kcat = Vmax / [E]t

Conclusion

Nitro-phenylalanine derivatives and related p-nitrophenyl esters serve as powerful tools for dissecting the catalytic behavior of chymotrypsin. Their chromogenic nature facilitates robust and continuous monitoring of enzyme activity, enabling the precise determination of Kₘ and kcat. The comparative data reveals that chymotrypsin's efficiency is not solely dictated by its primary hydrophobic pocket but is significantly enhanced by interactions with extended peptide substrates, a crucial insight for understanding its biological function and for the rational design of specific inhibitors or novel substrates in drug development and biotechnology.

References

  • Gutfreund, H. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal, 63(4), 656–661.
  • Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).
  • BenchChem. (2025). Application Notes and Protocols for Chymotrypsin Kinetics using Suc-Ala-Leu-Pro-Phe-p-nitroanilide.
  • Chemistry LibreTexts. (2020). 9.3: Chymotrypsin- A Case Study.
  • Spencer, T., & Sturtevant, J. M. (1959). THE MECHANISM OF CHYMOTRYPSIN-CATALYZED REACTIONS. Journal of the American Chemical Society.
  • Worthington Biochemical Corpor
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • Faller, L., & Sturtevant, J. M. (1966). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Journal of Biological Chemistry, 241(20), 4825-4833.
  • Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal, 63(4), 656–661.
  • Hess, G. P. (n.d.).
  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.
  • Williams, A. (1976). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Hoppe-Seyler's Zeitschrift fur Physiologische Chemie, 357(5), 725-731.
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